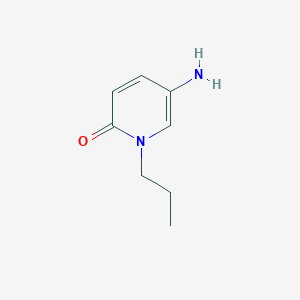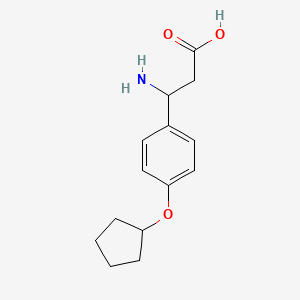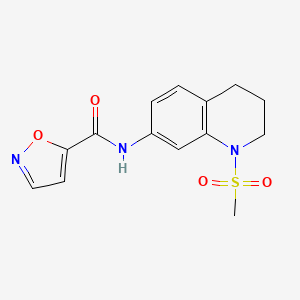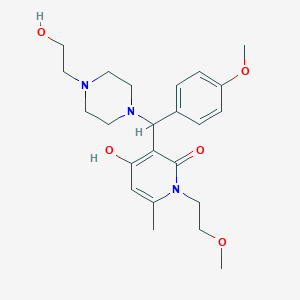![molecular formula C12H8F3N5O2 B2395945 4-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-ol CAS No. 1007029-49-3](/img/structure/B2395945.png)
4-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-ol (4-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-ol) is a novel small molecule that has been extensively studied for its potential applications in scientific research. This molecule has been found to have a wide range of biochemical and physiological effects, and has the potential to be used in laboratory experiments to further the understanding of biological processes in a variety of organisms.
Aplicaciones Científicas De Investigación
1. Triazole Derivatives in Drug Development
Triazoles, including 4-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-ol, are significant in pharmaceutical research due to their structural versatility and wide range of biological activities. Ferreira et al. (2013) highlighted the importance of triazoles in creating new drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The review stressed the need for more efficient and environmentally friendly synthesis methods for these compounds, considering the emergence of new diseases and drug-resistant bacteria. The study also pointed out the urgency in finding new prototypes for neglected diseases affecting large parts of humanity, particularly the poor and vulnerable (Ferreira et al., 2013).
2. Applications in Material Science and Optoelectronics
The unique structural properties of triazole derivatives make them suitable for applications in material science and optoelectronics. Squeo and Pasini (2020) discussed the use of BODIPY-based materials, which are related to triazole structures, in organic light-emitting diodes (OLEDs). These materials, due to their structural design and synthesis, have shown promise as 'metal-free' infrared emitters, highlighting the potential of triazole derivatives in the field of green to near-infrared OLEDs (Squeo & Pasini, 2020).
3. Significance in Heterocyclic Chemistry
Triazole derivatives are also pivotal in the synthesis of heterocyclic compounds. Gomaa and Ali (2020) reviewed the importance of pyrazoline-5-one derivatives, closely related to triazoles, as a building block for synthesizing various classes of heterocyclic compounds and dyes. The unique reactivity of these compounds offers mild reaction conditions for generating versatile cynomethylene dyes, pointing to the significance of triazole derivatives in chemical synthesis and their potential in producing innovative compounds (Gomaa & Ali, 2020).
4. Importance in Polymer Science
Triazoles are also instrumental in the development of proton-conducting fuel cell membranes. Prozorova and Pozdnyakov (2023) explored the physicochemical, dielectric, and proton-conducting properties of composite polymer materials based on 1H-1,2,4-triazole. Their study indicates that such compounds significantly improve the basic characteristics of electrolyte membranes, showcasing the role of triazole derivatives in enhancing the performance and stability of proton-conducting membranes (Prozorova & Pozdnyakov, 2023).
Propiedades
IUPAC Name |
4-(1,2,4-triazol-1-yl)-2-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5O2/c13-12(14,15)22-9-3-1-8(2-4-9)20-11(21)10(5-17-20)19-7-16-6-18-19/h1-7,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBUJROLJFGUBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CN2)N3C=NC=N3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2395867.png)



![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2395873.png)



![4-methyl-1-(4-(3-methyl-4-(m-tolyl)piperazin-1-yl)-4-oxobutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2395879.png)
![4-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2395880.png)

